molecular formula C18H26N4O5S B10993838 N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-[3-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B10993838
M. Wt: 410.5 g/mol
InChI Key: OWHLAOCUYXZRRD-LYKKTTPLSA-N
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Description

The compound (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a thiolane ring, an acetamidophenyl group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the acetamidophenyl group, and the final assembly of the methylbutanamide moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the necessary quality standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE: can undergo several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE: can be compared to other similar compounds, such as:

    Thiolane derivatives: Compounds containing the thiolane ring, which may have similar chemical properties and reactivity.

    Acetamidophenyl derivatives: Molecules with the acetamidophenyl group, which may share similar biological activities.

    Methylbutanamide derivatives: Compounds with the methylbutanamide moiety, which may have comparable applications in industry or research.

The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-ACETAMIDOPHENYL)-3-METHYLBUTANAMIDE

Properties

Molecular Formula

C18H26N4O5S

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-N-(3-acetamidophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C18H26N4O5S/c1-11(2)16(22-18(25)21-15-7-8-28(26,27)10-15)17(24)20-14-6-4-5-13(9-14)19-12(3)23/h4-6,9,11,15-16H,7-8,10H2,1-3H3,(H,19,23)(H,20,24)(H2,21,22,25)/t15?,16-/m0/s1

InChI Key

OWHLAOCUYXZRRD-LYKKTTPLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)NC(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)NC(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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